3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol
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Overview
Description
3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol is a complex organic compound with a molecular formula of C20H24N2O2 and a molecular weight of 324.41676 This compound features a benzimidazole core, which is a fused bicyclic structure consisting of a benzene ring fused to an imidazole ring
Mechanism of Action
- TPBi primarily interacts with specific molecular targets within cells. While the exact targets may vary depending on the context, TPBi is commonly used as a functional material in organic light-emitting diodes (OLEDs) and electronic transport layers (ETLs) for perovskite solar cells .
- In OLEDs, TPBi acts as an electron transport layer, facilitating efficient charge transfer from the emissive layer to the electrode. Its electronic properties contribute to improved device performance .
Target of Action
Mode of Action
Pharmacokinetics (ADME Properties)
Preparation Methods
The synthesis of 3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol involves multiple steps, typically starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole is then alkylated with 3-(3-methylphenoxy)propyl halide in the presence of a base such as potassium carbonate. The final step involves the reduction of the intermediate product to yield the desired compound .
Chemical Reactions Analysis
3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s benzimidazole core is known for its biological activity, including antimicrobial and antifungal properties.
Industry: The compound can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol can be compared with other benzimidazole derivatives, such as:
1-[(3-Methylphenoxy)methyl]benzimidazole: This compound has a similar structure but lacks the propyl group, resulting in different chemical and biological properties.
2-(3-Methylphenoxy)benzimidazole: This compound has the 3-methylphenoxy group attached directly to the benzimidazole ring, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Biological Activity
3-[1-[3-(3-Methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This compound features a benzimidazole core, which is known for its diverse pharmacological properties. Understanding the biological activity of this compound involves exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₃O₂
- CAS Number : 615279-84-0
This compound is characterized by the presence of a benzimidazole moiety linked to a propanol group through a 3-(3-methylphenoxy)propyl chain, which plays a crucial role in its biological interactions.
The mechanism of action of this compound involves its interaction with various molecular targets within biological systems. Research indicates that this compound may function by:
- Inhibiting Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes that are crucial in various metabolic pathways.
- Modulating Receptor Activity : It may bind to certain receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
Antimicrobial Properties
Several studies have investigated the antimicrobial properties of benzimidazole derivatives, including this compound. The results indicate:
- Effective Against Bacteria : In vitro tests have shown that the compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anticancer Activity
Research has highlighted the anticancer potential of benzimidazole derivatives. In particular:
- Cell Line Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 5.4 |
A549 | 7.2 |
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways.
Case Studies
A notable case study involved the evaluation of this compound in combination with standard chemotherapy agents. The combination therapy showed enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy.
Properties
IUPAC Name |
3-[1-[3-(3-methylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-7-4-8-17(15-16)24-14-6-12-22-19-10-3-2-9-18(19)21-20(22)11-5-13-23/h2-4,7-10,15,23H,5-6,11-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXSCUDIHBCXQBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCN2C3=CC=CC=C3N=C2CCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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